molecular formula C12H8IN3O2 B598749 5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1204298-61-2

5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No.: B598749
CAS No.: 1204298-61-2
M. Wt: 353.119
InChI Key: YGNWVBNWTSLGCI-UHFFFAOYSA-N
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Description

5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with an iodophenyl group. It has garnered significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and CNS depressive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-iodoaniline with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide under acidic conditions. The reaction conditions often require refluxing the mixture to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrrolopyrimidines, oxidized derivatives, and reduced forms of the original compound .

Scientific Research Applications

5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cancer pathways.

    Medicine: It has shown promise as an anticancer agent, with studies indicating its ability to inhibit tumor growth and proliferation.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione involves its interaction with specific molecular targets. It primarily acts as a kinase inhibitor, binding to the ATP-binding site of kinases and preventing their activation. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is unique due to its iodophenyl substitution, which enhances its reactivity and biological activity. This substitution allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-(4-iodophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8IN3O2/c13-7-3-1-6(2-4-7)8-5-14-10-9(8)11(17)16-12(18)15-10/h1-5H,(H3,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNWVBNWTSLGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC3=C2C(=O)NC(=O)N3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679859
Record name 5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204298-61-2
Record name 5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204298-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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